Betaxolol-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/i11D2,13D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-FFNOJTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOCC2CC2)O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide to the Certificate of Analysis for Betaxolol-d5
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical data and analytical methodologies presented in a Certificate of Analysis (CoA) for Betaxolol-d5. This compound is a stable, isotopically labeled version of Betaxolol, a selective beta-1 adrenergic receptor blocker. It serves as an essential internal standard in quantitative bioanalytical studies. This document outlines the critical quality attributes, experimental protocols for identity and purity assessment, and logical workflows involved in the quality control of this reference material.
Physicochemical and Identity Data
A Certificate of Analysis for this compound begins with fundamental information identifying the compound. This data is crucial for ensuring the correct material is being used and for calculating concentrations. Key identifiers are summarized below.
Table 1: General Information for this compound
| Parameter | Value | Reference |
|---|---|---|
| Analyte Name | This compound | [1] |
| CAS Number | 1189957-99-0 | [1][2] |
| Molecular Formula | C₁₈H₂₄D₅NO₃ | [1][2][3] |
| Molecular Weight | 312.46 g/mol | [1][2][3] |
| Unlabelled CAS Number | 63659-18-7 | [1] |
| Isotope Type | Deuterium | [1] |
| Storage Temperature | -20°C |[1] |
Quality Control and Purity Assessment
The purity of an isotopically labeled internal standard is critical for the accuracy of quantitative analysis. The CoA provides results from various analytical techniques used to assess the purity of this compound.
Table 2: Typical Analytical Specifications and Results
| Test | Method | Specification | Typical Result | Reference |
|---|---|---|---|---|
| Purity | HPLC | >95% | Conforms | [1] |
| Identity Confirmation | Mass Spectrometry | Conforms to structure | Conforms | |
| Identity Confirmation | IR Spectrophotometry | Conforms to reference | Conforms | [4] |
| Isotopic Purity | Mass Spectrometry | Report Value | ≥98% | |
Experimental Protocols
Detailed methodologies are essential for scientists who may need to replicate results or understand the conditions under which the material was tested.
High-Performance Liquid Chromatography (HPLC) for Purity
A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is a primary technique for determining the purity of Betaxolol and its related substances.[5][6][7] The protocol below is a representative method adapted for the analysis of a this compound reference standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[5][7]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 25 to 200 µg/mL).[5][6]
-
Analysis: The prepared sample is injected into the HPLC system. The purity is calculated based on the peak area of the principal peak relative to the total peak area of all observed peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound, thereby verifying its identity and assessing its isotopic enrichment. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[8][9]
-
Instrumentation: A mass spectrometer coupled with either a GC or LC system.
-
Ionization Mode:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For GC-MS, derivatization to a more volatile form (e.g., trimethylsilyl derivative) may be necessary.[8]
-
Analysis:
-
Identity: The mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of this compound (312.46).
-
Isotopic Purity: The relative intensities of the mass peaks for this compound and its non-deuterated counterpart (Betaxolol, MW 307.43) are compared to determine the isotopic enrichment.
-
Workflow Visualizations
The following diagrams illustrate the logical workflows for the quality control and analysis of this compound.
Caption: General Quality Control workflow for a this compound reference standard.
Caption: Detailed workflow for determining the purity of this compound via HPLC.
Caption: Logical flow for confirming the identity and isotopic purity of this compound.
References
- 1. This compound | CAS 1189957-99-0 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
The Role of Betaxolol-d5 as an Internal Standard: A Technical Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Betaxolol-d5's function as an internal standard in bioanalytical methodologies. It covers the foundational principles of its use, detailed experimental protocols, and the underlying pharmacological mechanism of its non-labeled counterpart, betaxolol. This document is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development who are engaged in quantitative analysis.
Introduction: The Principle of Isotope Dilution Mass Spectrometry
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Various factors can introduce variability during sample processing and analysis, including analyte loss during extraction, matrix effects, and fluctuations in instrument response.[1][2] To correct for these potential errors, an internal standard (IS) is employed.[1][2]
An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS/MS assays.[3] this compound is structurally identical to betaxolol, except that five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, without significantly altering its chemical properties like extraction recovery, chromatographic retention time, and ionization efficiency.[3][4]
By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process, it experiences the same processing and analytical variations as the endogenous betaxolol.[2] Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio normalization effectively cancels out variability, leading to highly reliable and reproducible results.[5][6]
Pharmacological Mechanism of Action: Betaxolol
To appreciate the context of its measurement, it is essential to understand the pharmacological action of betaxolol. Betaxolol is a selective beta-1 adrenergic receptor antagonist.[7][8][9] These receptors are predominantly located in the heart.[9]
Signaling Pathway:
Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to beta-1 adrenergic receptors, activating a G-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate, cardiac contractility, and blood pressure.[8][9]
Betaxolol competitively blocks the binding of catecholamines to these beta-1 receptors.[8] This inhibition prevents the downstream signaling cascade, leading to a reduction in heart rate, myocardial contractility, and consequently, a decrease in blood pressure.[9] This mechanism is the basis for its therapeutic use in treating hypertension and glaucoma.[7]
Figure 1. Simplified signaling pathway of Betaxolol's antagonist action at the beta-1 adrenergic receptor.
Experimental Protocol: Quantification of Betaxolol in Human Plasma
The following is a representative LC-MS/MS protocol for the quantification of betaxolol in human plasma, adapted from established methodologies for beta-blocker analysis.[4][8]
Materials and Reagents
-
Reference Standards: Betaxolol, this compound
-
Solvents: HPLC-grade Methanol, Acetonitrile, Ethyl Acetate
-
Buffers: Formic acid, Ammonium formate, Ammonium hydroxide
-
Matrix: Drug-free human plasma
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 100 µL of human plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., at 50 ng/mL in methanol) to each tube, except for the blank matrix sample.
-
pH Adjustment: Add 50 µL of 1 M ammonium formate buffer (pH 9) to alkalinize the sample.
-
Extraction: Add 650 µL of ethyl acetate. Vortex mix for 10 minutes.
-
Phase Separation: Centrifuge at 13,000 rpm for 5 minutes.
-
Supernatant Transfer: Carefully transfer approximately 500 µL of the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of betaxolol enantiomers by high-performance liquid chromatography. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Betaxolol-d5
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Betaxolol-d5. The information is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. While specific, in-depth stability studies on this compound are not widely published, this guide leverages available data on the parent compound, Betaxolol Hydrochloride, to provide a robust framework for its handling and storage. The deuterium substitution in this compound is not expected to fundamentally alter its chemical stability, making the data on the non-labeled form a reliable surrogate for understanding its degradation pathways and stability profile.
Overview of this compound
This compound is the deuterium-labeled version of Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2] Stable isotope-labeled compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays, such as those employing mass spectrometry.[1][3]
Recommended Storage Conditions
The stability of this compound is critically dependent on the storage conditions. The following table summarizes the recommended storage conditions for this compound in both solid form and in solution, based on information from various suppliers.
| Form | Storage Temperature | Duration | Additional Notes |
| Neat Solid | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use for short-term storage. |
Data compiled from multiple sources.[3][4][5]
Stability Profile and Degradation Pathways
Comprehensive forced degradation studies have been performed on the non-labeled Betaxolol Hydrochloride to establish its intrinsic stability and identify potential degradation products. These studies are crucial for the development of stability-indicating analytical methods. The results of these studies provide valuable insight into the expected stability of this compound under various stress conditions.
The following table summarizes the results of forced degradation studies on Betaxolol Hydrochloride. These studies expose the drug substance to harsh conditions to accelerate its degradation.
| Stress Condition | Reagent/Condition | Duration | Observations |
| Acid Hydrolysis | 1 M HCl | 8 hours | Significant degradation observed. |
| Alkaline Hydrolysis | 1 M NaOH | 8 hours | No significant degradation observed. |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | No significant degradation observed. |
| Thermal Degradation | 80°C | 48 hours | No significant degradation observed. |
| Photolytic Degradation | UV light (254 nm) | 7 days | No significant degradation observed. |
This data is for the non-deuterated form, Betaxolol Hydrochloride, and is presented as a strong indicator of the expected stability of this compound.
Under acidic conditions, Betaxolol has been shown to undergo degradation. The primary degradation product identified through LC-ESI/MS analysis is ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol.[6] This suggests that the ether linkage is susceptible to cleavage under acidic stress.
The proposed degradation pathway under acidic conditions is visualized in the following diagram:
Caption: Proposed acidic degradation pathway of Betaxolol.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the stability assessment of Betaxolol. These protocols are based on published stability-indicating methods for Betaxolol Hydrochloride and can be adapted for the analysis of this compound.
A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the parent drug from its degradation products.
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Prepare stock solutions of Betaxolol in the mobile phase.
-
Forced degradation samples are diluted with the mobile phase to an appropriate concentration before injection.
-
The workflow for a typical stability study is illustrated below:
Caption: Experimental workflow for forced degradation studies.
The following protocol outlines the conditions for subjecting Betaxolol to forced degradation.
-
Acid Hydrolysis: Dissolve Betaxolol in 1 M HCl and reflux for 8 hours. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve Betaxolol in 1 M NaOH and reflux for 8 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve Betaxolol in 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 7 days.
Conclusion
While specific stability data for this compound is limited, the information available for the parent compound, Betaxolol Hydrochloride, provides a strong foundation for its stable handling and storage. The primary recommendation is to store this compound as a solid at -20°C, protected from light and moisture. When in solution, short-term storage at -20°C or long-term storage at -80°C is advised to minimize degradation. The compound is generally stable, with the most significant degradation pathway being acid hydrolysis of the ether linkage. The provided experimental protocols can be used to develop and validate in-house stability-indicating methods for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Betaxolol - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS 1189957-99-0 | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Development and validation of stability-indicating TLC-densitometric method for determination of betaxolol with LC-ESI/MS analysis of degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Betaxolol-d5 in Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Betaxolol-d5 as an internal standard for the quantitative analysis of betaxolol in biological matrices. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with key pharmacokinetic data and a summary of betaxolol's metabolic pathways.
Introduction
Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosing regimens and ensuring safety and efficacy. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification of the parent drug in biological samples by correcting for matrix effects and variations during sample processing and analysis.
Pharmacokinetics of Betaxolol
Betaxolol is well-absorbed after oral administration, with a bioavailability of approximately 89%.[1][2] It is primarily metabolized in the liver, with only about 15-20% of the dose excreted unchanged in the urine.[1][2] The mean elimination half-life ranges from 14 to 22 hours.[1]
Table 1: Pharmacokinetic Parameters of Betaxolol in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability (Oral) | 89% ± 5% | [1] |
| Tmax (Oral) | 1.5 - 6 hours | [1] |
| Elimination Half-life | 14 - 22 hours | [1][2] |
| Protein Binding | ~50% | [1] |
| Volume of Distribution | 342 ± 62 L | [3] |
| Clearance | 15.6 ± 4.4 L/h | [3] |
Metabolism of Betaxolol
The primary route of betaxolol metabolism is through hepatic oxidation. The main metabolic pathways include hydroxylation of the aromatic ring and cleavage of the ether linkage. Betaxolol is a minor substrate of cytochrome P450 (CYP) enzymes CYP1A2 and CYP2D6.[1] The major metabolites are α-hydroxybetaxolol and an acidic metabolite formed by the elimination of the isopropylamino group.[4][5] These metabolites are largely inactive and are excreted in the urine along with the parent drug.[1] Following oral administration, over 80% of the dose is recovered in the urine as betaxolol and its metabolites.[1]
Table 2: Urinary Excretion of Betaxolol and its Metabolites after a 10 mg Intravenous Dose in Healthy Male Subjects (0-48 hours)
| Compound | % of Administered Dose Excreted in Urine (Mean ± SD) | Reference |
| Betaxolol | 17.1 ± 6.2 | [5] |
| α-hydroxybetaxolol | 0.4 ± 0.1 | [5] |
| Acid Metabolite | 14.5 ± 3.7 | [5] |
Experimental Protocols
Protocol 1: Quantification of Betaxolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of betaxolol in human plasma.
1. Materials and Reagents
-
Betaxolol and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Betaxolol and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Betaxolol stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 10 µL of the IS working solution (100 ng/mL this compound) to all tubes except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betaxolol: m/z 308.2 → 116.1
-
This compound: m/z 313.2 → 121.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
5. Data Analysis
-
Quantify betaxolol concentrations using the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.
Visualizations
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Betaxolol - Wikipedia [en.wikipedia.org]
- 3. Human pharmacokinetics of betaxolol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Development for the Quantitative Analysis of Betaxolol using Betaxolol-d5 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betaxolol is a selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension and glaucoma.[1][2] Accurate and reliable quantitative analysis of Betaxolol in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This application note describes a robust and sensitive method for the determination of Betaxolol using its deuterated analog, Betaxolol-d5, as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Betaxolol works by selectively blocking beta-1 adrenergic receptors, which are predominantly located in the heart.[3] This blockade leads to a reduction in heart rate, myocardial contractility, and consequently, blood pressure.[3] In the eye, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor.[1][3]
Experimental Protocols
Materials and Reagents
-
Betaxolol hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Betaxolol hydrochloride and this compound hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Betaxolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation
3.1. Pharmaceutical Preparations (Tablets and Ophthalmic Solutions)
-
Tablets: Finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one tablet and dissolve it in a known volume of methanol or a suitable solvent mixture.[4][5] Sonicate for 10-15 minutes to ensure complete dissolution.[4][5]
-
Ophthalmic Solutions: Directly dilute an accurate volume of the ophthalmic solution with the mobile phase to fall within the calibration curve range.
-
Filtration: Filter the resulting solutions through a 0.22 µm syringe filter before analysis.
3.2. Biological Matrices (e.g., Human Plasma)
This protocol utilizes Solid Phase Extraction (SPE), a common technique for cleaning up complex biological samples.[6]
-
Pre-treatment: To 500 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Protein Precipitation (Optional but recommended): Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated plasma) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separation.[7]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended.[7]
-
Flow Rate: 0.25 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Betaxolol | This compound |
| Precursor Ion (m/z) | 308.2 | 313.2 |
| Product Ion (m/z) | 116.1 | 121.1 |
| Collision Energy (eV) | 20 | 20 |
| Dwell Time (ms) | 100 | 100 |
Data Presentation
The following table summarizes the typical validation parameters for the quantitative analysis of Betaxolol using the described method.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal due to IS |
Visualizations
Caption: Experimental workflow for the extraction of Betaxolol from plasma.
Caption: Simplified signaling pathway of Betaxolol's action on cardiac cells.
References
- 1. Betaxolol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]
- 4. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Enantiomeric Resolution of Betaxolol with Application to Analysis of Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Betaxolol-d5 Sample Preparation in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a selective beta-1 adrenergic receptor blocker prescribed for the treatment of hypertension and glaucoma. Accurate and reliable quantification of Betaxolol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Betaxolol-d5, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the preparation of samples containing Betaxolol and its deuterated internal standard, this compound, from common biological matrices for bioanalytical assays. Three widely used sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.
Protocol for Protein Precipitation of Betaxolol and this compound from Human Plasma:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help in concentrating the sample.
-
Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective in removing matrix components and concentrating the analyte of interest.
Protocol for Liquid-Liquid Extraction of Betaxolol and this compound from Human Urine:
-
Sample Aliquoting: Take 500 µL of urine sample in a glass tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
pH Adjustment: Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 10).
-
Extraction Solvent Addition: Add 2 mL of ethyl acetate to the tube.
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to facilitate phase separation.
-
Organic Phase Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject a suitable volume into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide cleaner extracts compared to PPT and LLE. It involves the partitioning of analytes between a solid sorbent and a liquid mobile phase.
Protocol for Solid-Phase Extraction of Betaxolol and this compound from Human Serum using Oasis HLB Cartridges:
-
Sample Pre-treatment: To 200 µL of serum, add 200 µL of 4% phosphoric acid in water and vortex.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Betaxolol and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative data for the analysis of Betaxolol using the described sample preparation methods. While specific recovery and matrix effect data for this compound are not always explicitly reported in the literature, it is a common and accepted practice in bioanalytical chemistry to assume that the stable isotope-labeled internal standard will have very similar recovery and be affected by the matrix in the same way as the analyte, thus providing effective correction.
Table 1: Comparison of Sample Preparation Techniques for Betaxolol
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery of Betaxolol | > 85% | > 80% | > 90% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Table 2: LC-MS/MS Method Parameters and Validation Data for Betaxolol
| Parameter | Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Betaxolol) | To be optimized, typically [M+H]+ → fragment ion |
| MRM Transition (this compound) | To be optimized, typically [M+H]+ → fragment ion |
| Linearity Range | 1 - 1000 ng/mL (in plasma) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Mandatory Visualization
Caption: Experimental workflow for this compound sample preparation.
Application Notes and Protocols for the Use of Betaxolol-d5 in Clinical and Preclinical Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Accurate and precise quantification of Betaxolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Betaxolol-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the SIL-IS with the unlabeled analyte allows for the correction of variability in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical method.
This document provides detailed application notes and protocols for the quantitative analysis of Betaxolol in clinical and preclinical samples using this compound as an internal standard.
Signaling Pathway of Betaxolol
Betaxolol selectively blocks beta-1 adrenergic receptors, which are predominantly found in the heart. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. In the eye, Betaxolol is thought to reduce intraocular pressure by decreasing the production of aqueous humor.
Experimental Protocols
Bioanalytical Method for Betaxolol in Human Plasma using LC-MS/MS
This protocol describes a representative method for the quantification of Betaxolol in human plasma using this compound as an internal standard.
a. Materials and Reagents
-
Betaxolol hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
b. Stock and Working Solutions Preparation
-
Betaxolol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Betaxolol hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound hydrochloride in 1 mL of methanol.
-
Betaxolol Working Solutions: Prepare serial dilutions of the Betaxolol stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (5 ng/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid.
c. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma, add 10 µL of the appropriate Betaxolol working solution (or 50% methanol for blank).
-
Vortex briefly.
-
Add 300 µL of the internal standard working solution (5 ng/mL this compound in acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot into the LC-MS/MS system.
d. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate. Total run time ~5 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Betaxolol: m/z 308.2 → 116.1This compound: m/z 313.2 → 121.1 |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
e. Method Validation Summary
The following table summarizes typical validation parameters for a bioanalytical method for Betaxolol in human plasma.
| Validation Parameter | Typical Results |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (at LLOQ, LQC, MQC, HQC) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Recovery | Consistent and reproducible for both analyte and internal standard. |
| Matrix Effect | Normalized matrix factor between 0.85 and 1.15. |
| Stability | Stable under various conditions (bench-top, freeze-thaw, long-term storage). |
Protocol for Betaxolol Analysis in Preclinical Ocular Tissue Samples
This protocol is adapted from a study in rabbit ocular tissues and can be used as a starting point for preclinical sample analysis.
a. Tissue Homogenization
-
Accurately weigh the collected ocular tissue (e.g., cornea, iris-ciliary body, retina).
-
Add a specific volume of phosphate-buffered saline (PBS) to the tissue in a homogenization tube containing ceramic beads.
-
Homogenize the tissue using a bead beater homogenizer until a uniform homogenate is obtained.
b. Sample Preparation
-
To a 30 µL aliquot of the tissue homogenate, add 90 µL of the internal standard solution (5 ng/mL this compound in acetonitrile with 1% formic acid).
-
Vortex for 10 seconds.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
c. LC-MS/MS Conditions
The LC-MS/MS conditions would be similar to those described for the plasma assay, with potential modifications to the gradient profile to ensure optimal separation from tissue-specific matrix components.
Data Presentation
The following tables present representative quantitative data from a hypothetical validated bioanalytical method for Betaxolol in human plasma.
Table 1: Calibration Curve Details
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Betaxolol | 0.5 - 200 | y = 0.025x + 0.001 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 | 10.2 |
| LQC | 1.5 | 1.45 | 96.7 | 6.2 | 7.8 |
| MQC | 75 | 78.2 | 104.3 | 4.5 | 5.9 |
| HQC | 150 | 145.8 | 97.2 | 3.8 | 5.1 |
Table 3: Recovery and Matrix Effect
| Analyte/IS | QC Level | Mean Recovery (%) | Mean Matrix Factor | IS-Normalized Matrix Factor |
| Betaxolol | LQC | 92.5 | 0.95 | 1.01 |
| HQC | 94.1 | 0.93 | 0.99 | |
| This compound | - | 93.2 | 0.94 | - |
Logical Relationship Diagram
Application Notes and Protocols for the Analysis of Betaxolol-d5 in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. Due to its widespread use, it is frequently detected in various environmental compartments, particularly in wastewater and surface water. Accurate and sensitive analytical methods are crucial for monitoring its presence and assessing potential ecological risks. Betaxolol-d5, a deuterium-labeled analog of betaxolol, serves as an ideal internal standard for quantitative analysis using mass spectrometry.[1][2] Its use compensates for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical results.
These application notes provide detailed protocols for the extraction and quantification of betaxolol in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of beta-blockers, including betaxolol, in environmental water samples. The data is compiled from various studies and demonstrates the typical performance of LC-MS/MS methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Betaxolol in Water Samples
| Matrix | LOD (ng/L) | LOQ (ng/L) | Reference |
| Wastewater Effluent | 17 - 750 | 50 | [3][4] |
| Surface Water | - | 5 | [3] |
| Groundwater | 2.4 - 5.0 | - | [3] |
| Drinking Water | 17 - 750 | - | [3][4] |
Table 2: Recovery Rates for Beta-Blockers in Wastewater
| Compound | Recovery Range (%) | Reference |
| Betaxolol | 71.2 - 103.3 | [5][6] |
| Atenolol | 71.2 - 103.3 | [5][6] |
| Propranolol | 71.2 - 103.3 | [5][6] |
| Bisoprolol | 71.2 - 103.3 | [5][6] |
| Nadolol | 71.2 - 103.3 | [5][6] |
| Pindolol | 71.2 - 103.3 | [5][6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Betaxolol from Water Samples
This protocol describes the extraction and concentration of betaxolol from environmental water samples using Oasis HLB SPE cartridges.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
Water sample (e.g., wastewater effluent, surface water)
-
This compound internal standard solution (1 µg/mL in methanol)
-
Glass fiber filters (1 µm)
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Filter the water sample through a 1 µm glass fiber filter to remove suspended solids.
-
To a 100 mL aliquot of the filtered water sample, add a known amount of this compound internal standard solution (e.g., 100 ng, to achieve a final concentration of 1 ng/mL).
-
Adjust the pH of the sample to 10 with ammonium hydroxide.[5][6]
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB SPE cartridge by passing the following solvents in sequence:
-
5 mL of methanol
-
5 mL of deionized water
-
-
Do not allow the cartridge to dry out between conditioning steps.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the retained analytes from the cartridge with 5 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 0.1% formic acid in water:methanol) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Betaxolol
This protocol outlines the instrumental analysis of the extracted samples using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Luna C18)
LC Conditions:
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12-13 min: 90-10% B (linear gradient)
-
13-15 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
MRM Transitions:
-
Betaxolol: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be optimized based on instrumentation)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be optimized based on instrumentation)
-
Visualizations
Caption: Experimental workflow for the analysis of Betaxolol in environmental water samples.
Caption: Logical flow of LC-MS/MS analysis and quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. A new analytical method for the determination of beta-blockers and one metabolite in the influents and effluents of three urban wastewater treatment plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Betaxolol-d5 in In Vitro Drug Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Betaxolol-d5 as an internal standard in in vitro drug metabolism assays. The following protocols and data facilitate the accurate quantification of Betaxolol metabolism and the determination of key pharmacokinetic parameters.
Introduction
Betaxolol is a selective β1-adrenergic receptor blocker primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6.[1] Understanding its metabolic fate is crucial for drug development. In vitro drug metabolism assays, such as those employing human liver microsomes (HLM) or S9 fractions, are essential for predicting a drug's in vivo clearance and potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.
Key Applications
-
Metabolic Stability Assessment: Determining the rate at which Betaxolol is metabolized by liver enzymes.
-
Metabolite Identification: Identifying the major metabolites of Betaxolol formed in vitro.
-
Enzyme Kinetics: Characterizing the kinetics of Betaxolol metabolism to determine parameters like Km and Vmax.
-
Reaction Phenotyping: Identifying the specific CYP enzymes responsible for Betaxolol metabolism.
Data Presentation
The following tables summarize typical experimental parameters and expected data from in vitro metabolism studies of Betaxolol. Note that the quantitative values for Betaxolol should be determined experimentally using the protocols provided below.
Table 1: Typical Parameters for Betaxolol Metabolic Stability Assay in Human Liver Microsomes (HLM)
| Parameter | Value |
| Test Compound | Betaxolol |
| Internal Standard | This compound |
| HLM Protein Concentration | 0.5 mg/mL |
| Betaxolol Concentration | 1 µM |
| This compound Concentration | 100 nM |
| Incubation Temperature | 37°C |
| Cofactor | NADPH Regenerating System |
| Time Points (minutes) | 0, 5, 15, 30, 60, 120 |
| Quenching Solution | Acetonitrile with 0.1% Formic Acid |
| Analytical Method | LC-MS/MS |
Table 2: Calculated Metabolic Stability Parameters for Betaxolol in HLM (Example Data)
| Parameter | Symbol | Value (to be determined) | Unit |
| Half-Life | t1/2 | Experimental Value | min |
| Intrinsic Clearance | CLint | Experimental Value | µL/min/mg protein |
Experimental Protocols
Protocol 1: Metabolic Stability of Betaxolol in Human Liver Microsomes (HLM)
This protocol outlines the procedure to determine the metabolic stability of Betaxolol using HLM and this compound as the internal standard.
Materials:
-
Betaxolol
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
96-well incubation plate
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Betaxolol in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 100 µM stock solution of this compound in the same solvent.
-
On the day of the experiment, thaw the HLM on ice. Prepare a working solution of HLM in phosphate buffer at a concentration of 1 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the required volume of HLM working solution and phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the Betaxolol working solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing 100 nM this compound and 0.1% formic acid. The 0-minute time point sample is quenched before the addition of the NADPH regenerating system.
-
Vortex the samples and centrifuge at 4000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Betaxolol relative to the this compound internal standard.
-
Data Analysis:
-
Calculate the percentage of Betaxolol remaining at each time point compared to the 0-minute time point.
-
Plot the natural logarithm of the percentage of Betaxolol remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Protocol 2: LC-MS/MS Analysis of Betaxolol and its Metabolites
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate Betaxolol and its metabolites (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betaxolol: Determine precursor and product ions experimentally (e.g., based on literature or infusion).
-
This compound: Determine precursor and product ions experimentally.
-
α-hydroxybetaxolol: Determine precursor and product ions experimentally.[2]
-
Acid Metabolite: Determine precursor and product ions experimentally.[2]
-
-
Collision Energy: Optimize for each transition.
-
Source Temperature: Optimize for the instrument.
Visualizations
Caption: Experimental workflow for the in vitro metabolic stability assay of Betaxolol.
Caption: Simplified metabolic pathway of Betaxolol.
Caption: Rationale for using a deuterated internal standard in LC-MS/MS analysis.
References
Application Note: High-Throughput Analysis of Betaxolol and Betaxolol-d5 in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaxolol is a selective beta-1 adrenergic receptor blocker prescribed for the treatment of hypertension and glaucoma. For robust pharmacokinetic and bioequivalence studies, a reliable and sensitive analytical method is crucial for the accurate quantification of Betaxolol in biological samples. The use of a stable isotope-labeled internal standard, such as Betaxolol-d5, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[1] This application note details a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous determination of Betaxolol and its deuterated internal standard, this compound.
Experimental
Chromatographic Conditions
A reversed-phase HPLC method was developed for the separation of Betaxolol and this compound. The chromatographic conditions were optimized for resolution, peak shape, and run time.
| Parameter | Condition |
| Instrument | HPLC system coupled with a triple quadrupole mass spectrometer |
| Column | Nucleosil C18, 4 µm (150 x 4.6 mm)[2] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate : Methanol (40:60, v/v), pH 3.0 adjusted with phosphoric acid[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | < 5 minutes |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Betaxolol: m/z 308.2 → 116.1this compound: m/z 313.2 → 121.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
The method was validated according to the International Conference on Harmonization (ICH) guidelines.[2] The following table summarizes the quantitative performance of the method for both Betaxolol and this compound.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) |
| Betaxolol | ~3.5 | 1 - 1000 | > 0.995 | 98.5 - 102.3 |
| This compound | ~3.5 | N/A | N/A | 97.9 - 101.5 |
Experimental Workflow
The following diagram illustrates the logical workflow of the analytical method, from sample receipt to final data analysis.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Betaxolol-d5 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Betaxolol-d5 in biological samples. It addresses common challenges, with a focus on mitigating matrix effects to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled (deuterated) version of Betaxolol, a beta-blocker medication. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (Betaxolol), it co-elutes during chromatography and experiences similar effects from the biological matrix, such as ion suppression or enhancement.[1][2] This co-behavior allows it to accurately correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of Betaxolol.
Q2: What are matrix effects and how do they affect the analysis of Betaxolol?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., plasma, urine).[3][4][5] These effects, most commonly ion suppression, can lead to underestimation of the analyte concentration, poor reproducibility, and decreased sensitivity.[3][6] In the analysis of Betaxolol, endogenous components like phospholipids in plasma can co-elute and suppress the ionization of both Betaxolol and this compound in the mass spectrometer's ion source.[7]
Q3: How can I determine if my Betaxolol analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-column infusion experiment.[3][8] In this procedure, a constant flow of a standard solution of Betaxolol is infused into the LC flow path after the analytical column but before the mass spectrometer. A blank, extracted biological sample is then injected. Any dip or rise in the constant baseline signal of Betaxolol indicates regions of ion suppression or enhancement, respectively. If your Betaxolol peak elutes within one of these regions, your analysis is likely affected by matrix effects.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Signal Intensity for Betaxolol and this compound
This issue is often a primary indicator of significant matrix effects, specifically ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most crucial step is to improve the sample cleanup process to remove interfering matrix components before analysis.[6][7]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other small molecules that cause ion suppression.[7]
-
Liquid-Liquid Extraction (LLE): LLE offers a more effective cleanup by partitioning Betaxolol into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[7][9]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific sorbents to retain Betaxolol while matrix components are washed away.[10]
Table 1: Comparison of Sample Preparation Techniques for Betaxolol Analysis
-
| Sample Preparation Method | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Fast, inexpensive, simple workflow. | High risk of significant matrix effects from co-extracted phospholipids.[7] | >90% |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and proteins; can be optimized for selectivity.[7] | More labor-intensive and uses larger volumes of organic solvents. | 65-95%[9] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, leading to minimal matrix effects; can be automated.[10] | More expensive and requires method development to optimize sorbent and solvents. | >85% |
-
Optimize Chromatography: If improving sample preparation is not sufficient, modify the chromatographic method to separate the elution of Betaxolol from the regions of ion suppression.[3][11]
-
Change Gradient Profile: A shallower gradient can improve the resolution between Betaxolol and interfering peaks.
-
Select a Different Column: A column with a different stationary phase (e.g., a pentafluorophenyl (PFP) phase instead of a standard C18) can alter the elution profile of both the analyte and matrix interferences.[12]
-
Consider Metal-Free Columns: For some compounds, interactions with metal surfaces in standard HPLC columns can cause peak tailing and signal loss. Metal-free columns can mitigate these effects.[13]
-
Issue 2: High Variability in this compound (Internal Standard) Response
Inconsistent internal standard response across a batch of samples, even with good peak shape, suggests that the matrix effect is variable between samples and is not being adequately compensated for.
Troubleshooting Steps:
-
Ensure Co-elution of Analyte and Internal Standard: For this compound to effectively compensate for matrix effects, it must co-elute perfectly with Betaxolol.[2] Even a slight separation in their retention times can mean they are experiencing different degrees of ion suppression.
-
Action: If a slight separation is observed, consider using a lower-resolution column or adjusting the mobile phase to ensure complete overlap of the two peaks.[2]
-
-
Investigate Sample-Specific Matrix Effects: Different biological samples can have varying compositions, leading to different levels of matrix effects.
-
Action: Prepare calibration curves in the same matrix as the samples (matrix-matched calibration) to account for this variability.[14] If samples are from different patient populations or have different lipid levels, this can be a source of variability.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
This protocol describes how to identify regions of ion suppression or enhancement in a chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Betaxolol standard solution (e.g., 100 ng/mL in mobile phase)
-
Extracted blank biological matrix (e.g., plasma, urine)
Procedure:
-
Set up the LC system with the analytical column and mobile phase used for Betaxolol analysis.
-
Connect the outlet of the analytical column to one inlet of a T-connector.
-
Connect the syringe pump, containing the Betaxolol standard solution, to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the MS signal for the Betaxolol transition. A stable baseline should be observed.
-
Inject a prepared blank matrix sample.
-
Monitor the Betaxolol baseline during the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of matrix effect.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (conditioning and elution solvent)
-
Aqueous buffer (e.g., 2% formic acid in water for equilibration)
-
Ammonium hydroxide (for elution solvent modification)
-
Plasma sample containing Betaxolol and this compound IS
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of aqueous buffer through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with the aqueous buffer) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of the aqueous buffer, followed by 1 mL of methanol to remove interfering substances.
-
Elute: Elute Betaxolol and this compound with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting decision tree for addressing matrix effects.
Caption: Standard bioanalytical workflow for Betaxolol.
References
- 1. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lctsbible.com [lctsbible.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
Troubleshooting Betaxolol-d5 signal intensity issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal intensity issues during the analysis of Betaxolol-d5, a common internal standard for the quantitative analysis of Betaxolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a deuterated form of Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2][3] In analytical chemistry, particularly in mass spectrometry-based assays, this compound is used as a stable isotope-labeled internal standard (SIL-IS).[2] SIL-IS are considered the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte (the non-labeled drug), meaning they behave similarly during sample preparation, chromatography, and ionization.[4][5] This helps to correct for variations in the analytical process, such as extraction efficiency and matrix effects, leading to more accurate and precise quantification of Betaxolol.[4][6]
Q2: I am not seeing any signal for this compound. What are the possible causes?
A2: A complete loss of signal can be alarming, but it often points to a singular, identifiable issue.[7] Here are some common causes:
-
Incorrect Storage: this compound should be stored at -20°C.[8] Improper storage could lead to degradation.
-
Preparation Error: Double-check all steps in the preparation of your standards and samples. This includes verifying the correct concentration, ensuring the correct solvent was used, and confirming that the spiking of the internal standard into the samples was not missed.
-
LC-MS System Malfunction: A complete signal loss could indicate a problem with the liquid chromatography (LC) or mass spectrometry (MS) system. Check for a stable spray at the MS source and ensure the LC pumps are primed and delivering the mobile phase correctly.[7] An air pocket in the solvent line can interrupt flow and lead to a complete loss of signal.[7]
-
Incorrect MS Parameters: Verify that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound. The molecular weight of this compound is 312.46 g/mol .[8]
Q3: The signal intensity for this compound is very low. What could be the reason?
A3: Low signal intensity can be caused by a variety of factors related to the sample, the instrument, or the method itself.
-
Sample Degradation: Betaxolol can degrade under acidic, basic, and oxidative conditions.[1][9][10] Ensure your sample handling and storage procedures prevent degradation.
-
Ion Suppression: This is a common issue in LC-MS analysis where other components in the sample matrix co-elute with the analyte and interfere with its ionization, leading to a suppressed signal.[6][11][12] This is a significant aspect of what is known as the "matrix effect".[12][13]
-
Suboptimal MS Source Conditions: The settings of the electrospray ionization (ESI) source, such as gas flows, temperature, and voltages, are critical for optimal signal. These may need to be optimized for this compound.
-
Poor Fragmentation: If you are using tandem mass spectrometry (MS/MS), ensure the collision energy is optimized to produce the desired fragment ions.
Q4: My this compound signal is inconsistent across my sample batch. Why is this happening?
A4: Inconsistent signal intensity, especially for an internal standard, can compromise the accuracy of your quantitative results.
-
Differential Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[13][14] Even though deuterated internal standards are used to compensate for matrix effects, differences in retention time between the analyte and the internal standard can lead to them experiencing different matrix effects.[11][15]
-
Inconsistent Sample Preparation: Variability in your sample preparation process, such as inconsistent extraction recovery, can lead to varying amounts of this compound being introduced to the instrument.
-
Analyte-Internal Standard Interaction: At high analyte concentrations, the analyte itself can suppress the signal of the co-eluting internal standard.[16]
-
Stability Issues: Betaxolol may be unstable in certain sample matrices or under certain storage conditions, leading to degradation over the course of an analytical run.[17][18]
Troubleshooting Guide
If you are experiencing issues with your this compound signal, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting common signal intensity issues with this compound.
The following diagram illustrates how matrix effects can impact the analyte and internal standard differently, especially if they do not co-elute perfectly.
Caption: Differential matrix effects due to poor co-elution of the analyte and internal standard (IS).
Quantitative Data
The following tables provide typical starting parameters for the analysis of Betaxolol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These may require optimization for your specific instrument and application.
Table 1: Mass Spectrometry Parameters for Betaxolol
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [19] |
| Precursor Ion (m/z) | 308.2 | [20] |
| Product Ions (m/z) | 116.1, 72.1 | [21] |
| Collision Energy (V) | Instrument Dependent | N/A |
| Dwell Time (ms) | 50 - 100 | [22] |
Table 2: Chromatographic Conditions for Betaxolol Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) | [9] |
| Mobile Phase A | Water with 0.1% Formic Acid | [9][10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [9][17] |
| Flow Rate (mL/min) | 0.2 - 0.6 | [9][17] |
| Column Temperature (°C) | 30 - 40 | [9] |
| Injection Volume (µL) | 5 - 20 | [9][19] |
Experimental Protocols
Protocol: Quantification of Betaxolol in Human Plasma using LC-MS/MS
This protocol provides a general procedure. Specific details may need to be optimized.
1. Materials and Reagents
-
Betaxolol and this compound standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
2. Standard and QC Sample Preparation
-
Prepare stock solutions of Betaxolol and this compound in methanol.
-
Prepare a series of working standard solutions of Betaxolol by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard, this compound (e.g., at 100 ng/mL).
-
Spike blank human plasma with the Betaxolol working standards to create calibration standards.
-
Spike blank human plasma with separate Betaxolol dilutions to create quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex to mix and centrifuge again to pellet any remaining particulates.
-
Transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Acquire data using the optimized MS parameters (see Table 1) and chromatographic conditions (see Table 2).
5. Data Analysis
-
Integrate the peak areas for Betaxolol and this compound.
-
Calculate the peak area ratio (Betaxolol / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Betaxolol in the unknown samples and QC samples by interpolation from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. This compound | CAS 1189957-99-0 | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. myadlm.org [myadlm.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of stability-indicating TLC-densitometric method for determination of betaxolol with LC-ESI/MS analysis of degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. faa.gov [faa.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Betaxolol-d5 Ion Suppression in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Betaxolol-d5 by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.
Q2: What are the common causes of ion suppression for this compound in biological samples?
Common causes of ion suppression in the analysis of this compound from biological matrices such as plasma, serum, or urine include:
-
Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression.[1]
-
Exogenous substances: Contaminants introduced during sample collection, storage, or preparation can interfere with ionization.
-
High concentrations of this compound or its metabolites: At high concentrations, the analyte itself can contribute to non-linear responses and suppression.
-
Mobile phase additives: Certain additives, while necessary for chromatography, can sometimes suppress the ionization of the analyte.
Q3: How can I detect ion suppression in my this compound analysis?
A common and effective method to identify and assess ion suppression is the post-column infusion experiment .[1][2][3] This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity or Poor Sensitivity
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Assess Ion Suppression: Perform a post-column infusion experiment to confirm the presence and retention time of ion-suppressing components.
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. Below is a comparison of common methods.
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant ion suppression due to insufficient removal of phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can significantly reduce ion suppression. A validated method for beta-blockers, including Betaxolol, has shown good recovery and reduced matrix effects with LLE.[4]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least ion suppression by selectively isolating the analyte.
Data Presentation: Comparison of Sample Preparation Techniques for this compound
-
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | > 90% | High (>50%) | Simple, fast, inexpensive. | High ion suppression, less clean extract. |
| Liquid-Liquid Extraction | 80.0–119.6%[4] | ±20.0%[4] | Good cleanup, reduced ion suppression. | More labor-intensive, potential for emulsions. |
| Solid-Phase Extraction | > 90% | Low (<15%) | Excellent cleanup, minimal ion suppression. | More complex method development, higher cost. |
-
Modify Chromatographic Conditions:
-
Change Column Chemistry: Utilize a column with a different stationary phase to alter the elution profile of this compound relative to interfering matrix components.
-
Adjust Mobile Phase: Modify the organic solvent, gradient profile, or pH to improve the separation between this compound and the region of ion suppression. Adding a small percentage of a chaotropic agent to the mobile phase can sometimes improve peak shape and reduce matrix effects for beta-blockers.[5]
-
Use a Diverter Valve: Divert the flow to waste during the elution of highly suppressing components (e.g., early-eluting salts and late-eluting phospholipids).
-
-
Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and source temperature to enhance the ionization of this compound.[6][7][8]
Issue 2: Inconsistent or Irreproducible this compound Quantification
Possible Cause: Variable ion suppression between samples.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is ideal as it co-elutes with the analyte and experiences similar ion suppression, thus compensating for signal variability.
-
Ensure Consistent Sample Preparation: Inconsistent extraction efficiency can lead to variable matrix effects. Strictly adhere to the validated sample preparation protocol.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure no residual this compound is carried over to the next injection, which could affect quantification.
-
Evaluate Matrix Lot Variability: Test the method with matrix from at least six different sources to assess the impact of inter-individual differences on ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary tubing
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank biological matrix (e.g., plasma, urine) processed by the intended sample preparation method.
-
Reconstitution solvent
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-piece.
-
Connect the syringe pump outlet to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion:
-
Set the syringe pump to deliver a constant, low flow rate of the this compound standard solution (e.g., 5-10 µL/min).
-
Begin the infusion and allow the this compound signal to stabilize in the mass spectrometer.
-
-
Analysis:
-
Inject a blank reconstitution solvent and acquire data across the entire chromatographic run time. This will establish the baseline signal for this compound.
-
Inject the extracted blank biological matrix sample and acquire data using the same method.
-
-
Data Interpretation:
-
Overlay the two chromatograms.
-
Any significant drop in the baseline signal of the chromatogram from the matrix injection indicates a region of ion suppression.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
Objective: To extract this compound from plasma while minimizing matrix components that cause ion suppression. This protocol is adapted from a validated method for beta-blockers.[4]
Materials:
-
Plasma sample
-
This compound internal standard solution
-
pH 9 buffer (e.g., ammonium buffer)
-
Ethyl acetate
-
Methanol
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.
-
pH Adjustment: Add 200 µL of pH 9 buffer and vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for assessing ion suppression using different sample preparation methods and post-column infusion.
Caption: A logical workflow for troubleshooting low or inconsistent this compound signals in LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing Betaxolol-d5 Sample Extraction
Welcome to the technical support center for improving the recovery of Betaxolol-d5 in your sample extraction workflows. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during bioanalytical sample preparation.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues during the solid-phase and liquid-liquid extraction of this compound.
Issue: Low Recovery in Solid-Phase Extraction (SPE)
Low or inconsistent recovery is a frequent challenge in SPE. The following guide provides a step-by-step process to identify and resolve the root cause of this issue.
Troubleshooting Workflow for Low SPE Recovery of this compound
Detailed Troubleshooting Steps for Low SPE Recovery:
-
Sorbent Selection and Conditioning:
-
Problem: The chosen sorbent may not be optimal for Betaxolol, a relatively non-polar compound. For reversed-phase SPE, common choices include C18 and polymeric sorbents like Oasis HLB.
-
Solution: Ensure the sorbent chemistry matches the analyte. For non-polar compounds like Betaxolol, reversed-phase sorbents are appropriate. At high pH, Betaxolol is deprotonated and well-retained on these sorbents. Also, confirm that the cartridge has been properly conditioned and equilibrated to ensure the sorbent is fully wetted and ready for sample loading. Inadequate conditioning can lead to poor analyte retention.
-
-
Sample Loading:
-
Problem: The sample's solvent may be too strong, causing premature elution of this compound. Additionally, a high flow rate can prevent efficient binding of the analyte to the sorbent.
-
Solution: If the sample is dissolved in a solvent with high organic content, consider diluting it with a weaker solvent (e.g., water) before loading. Optimize the loading flow rate; a slower rate allows for better interaction between the analyte and the sorbent.
-
-
Washing Step:
-
Problem: The wash solvent may be too strong, leading to the loss of this compound before the elution step.
-
Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. This may require testing different proportions of organic solvent in the wash solution.
-
-
Elution Step:
-
Problem: The elution solvent may not be strong enough to desorb this compound from the sorbent, or the volume may be insufficient. The pH of the elution solvent can also play a critical role.
-
Solution: Increase the strength of the elution solvent, for example, by increasing the percentage of organic modifier (e.g., methanol or acetonitrile). Ensure the elution volume is sufficient to pass through the entire sorbent bed multiple times. For basic compounds like Betaxolol, acidifying the elution solvent (e.g., with formic acid) can help to protonate the analyte and disrupt its interaction with the sorbent, improving recovery.
-
Issue: Low or Variable Recovery in Liquid-Liquid Extraction (LLE)
LLE is a common technique for the extraction of drugs from biological matrices. However, issues such as emulsion formation and suboptimal pH can lead to poor recovery.
Troubleshooting Steps for Low LLE Recovery:
-
pH Optimization:
-
Problem: The pH of the aqueous phase is critical for ensuring the analyte is in its neutral form for efficient partitioning into the organic solvent.
-
Solution: For basic compounds like Betaxolol, adjust the pH of the sample to be at least 2 units above its pKa to ensure it is in its non-ionized form. A study on 18 beta-blockers demonstrated very good recovery (80.0–119.6%) using LLE with ethyl acetate at a pH of 9.[1]
-
-
Solvent Selection:
-
Problem: The choice of organic solvent significantly impacts extraction efficiency.
-
Solution: Select a water-immiscible organic solvent that has a high affinity for Betaxolol. Ethyl acetate is a commonly used and effective solvent for beta-blockers.
-
-
Emulsion Formation:
-
Problem: The formation of an emulsion at the interface of the aqueous and organic layers can make phase separation difficult and lead to analyte loss.
-
Solution: To break up emulsions, you can try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or filtering the mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate I should expect for this compound extraction?
A1: Expected recovery rates can vary depending on the extraction method and the sample matrix. For LLE, recovery of over 65% has been reported for Betaxolol and its metabolites from biological samples.[2] Another study using LLE for a range of beta-blockers reported recoveries between 80.0% and 119.6%.[1] For microextraction techniques like dispersive liquid-liquid microextraction (DLLME), recoveries for Betaxolol have been observed in the range of 53.04% to 92.1%.[2] For SPE, while specific comparative data for Betaxolol is limited, a study on a group of beta-blockers using a C18 cartridge reported recoveries in the range of 32.30% to 50.5%. Optimization of the SPE method is crucial to achieve higher recoveries.
Q2: How does the pH of the sample affect the SPE recovery of this compound?
A2: The pH of the sample is a critical parameter in SPE. For reversed-phase SPE of a basic compound like Betaxolol, a higher pH (alkaline conditions) will ensure the analyte is in its neutral, less polar form, which enhances its retention on a non-polar sorbent like C18 or a polymeric sorbent. Conversely, during elution, acidifying the elution solvent will protonate the Betaxolol, making it more polar and facilitating its release from the sorbent. A study on various beta-blockers indicated that for many, pH did not have a significant impact on recovery, though this can be compound-specific.
Q3: Which SPE sorbent is best for this compound extraction?
A3: Common reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB are suitable for the extraction of relatively non-polar compounds like Betaxolol. One study noted that non-polar analytes like Betaxolol were well-retained on polymeric sorbents at a high pH. The optimal choice may depend on the specific matrix and the desired level of cleanup. It is often recommended to screen different sorbents to determine the best performance for your specific application.
Q4: Can I use the same extraction method for Betaxolol and its deuterated internal standard, this compound?
A4: Yes. A stable isotopically labeled internal standard like this compound is an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte. Therefore, it will have very similar extraction behavior. This co-elution is advantageous as the internal standard can effectively compensate for variability in the extraction process.
Data on Betaxolol Extraction Recovery
The following tables summarize quantitative data on Betaxolol recovery from various studies to help guide your method development and troubleshooting.
Table 1: Betaxolol Recovery using Liquid-Liquid Extraction (LLE) and Microextraction Techniques
| Extraction Method | Matrix | Extraction Solvent | pH | Recovery (%) | Reference |
| LLE | Biological Samples | Not Specified | Not Specified | > 65 | [2] |
| LLE | Human Blood | Ethyl Acetate | 9 | 80.0 - 119.6* | [1] |
| DLLME | Aqueous | Chloroform | 11 | 53.04 - 92.1 | [2] |
| SFOME | Aqueous | 1-Undecanol | 11 | 59.99 - 87.55 | [2] |
*Recovery data for a panel of 18 β-blockers.
Table 2: Recovery of Beta-Blockers using Solid-Phase Extraction (SPE) with a C18 Cartridge
| Analyte | Recovery (%) |
| Timolol | 50.5 |
| Alprenolol | 45.0 |
| Atenolol | 40.5 |
| Carazolol | 39.0 |
| Acebutolol | 38.6 |
| Oxprenolol | 32.3 |
This data is for a selection of beta-blockers and provides an indication of the recovery that might be expected for Betaxolol under similar, unoptimized conditions.
Experimental Protocols
This section provides an example of a detailed experimental protocol for the extraction of beta-blockers, which can be adapted for this compound.
Protocol: Solid-Phase Extraction of Beta-Blockers from Human Plasma
This protocol is based on a method developed for a panel of six beta-blockers and can serve as a starting point for optimizing this compound extraction.
-
Sample Preparation:
-
Mix 1.0 mL of a 1.0 mg/mL standard solution of the beta-blockers with 5.0 mL of fresh frozen human plasma.
-
Let the spiked plasma sample stand for 30 minutes.
-
Vortex the sample for 2 minutes.
-
Add 25.0 mL of acetone and let it stand for another 30 minutes for protein precipitation.
-
Centrifuge the sample for 10 minutes at 10,000 rpm.
-
Separate the supernatant and evaporate it to dryness under a vacuum.
-
Re-dissolve the residue in 10.0 mL of phosphate buffer (25 mM, pH 9.0).
-
-
SPE Cartridge Conditioning:
-
Pre-condition a Sep-Pak C18 cartridge (1.0 mL) with 5.0 mL of methanol followed by 5.0 mL of Millipore water.
-
-
Sample Loading:
-
Load the re-dissolved sample onto the conditioned C18 cartridge at a flow rate of 0.1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2.0 mL of Millipore water at a flow rate of 0.1 mL/min.
-
Dry the cartridge with hot air.
-
-
Elution:
-
Elute the beta-blockers with 10.0 mL of methanol containing 0.1% acetic acid at a flow rate of 0.1 mL/min.
-
Reduce the volume of the methanolic eluate to 0.5 mL under vacuum before HPLC analysis.
-
Logical Relationships in Extraction Optimization
The following diagram illustrates the relationship between key parameters and the goal of maximizing recovery in sample extraction.
References
Betaxolol-d5 stability in processed samples and autosampler
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Betaxolol-d5 in processed samples and within an autosampler environment. The following information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound as an internal standard in processed biological samples?
When using this compound as an internal standard in quantitative bioanalysis, the primary concerns are its stability throughout the sample processing workflow and during storage in the autosampler. Instability can lead to inaccurate quantification of the target analyte. Key factors that can affect the stability of deuterated standards include:
-
pH of the processed sample: Betaxolol has been shown to be labile in acidic conditions, which can lead to degradation.[1][2] The stability of this compound in various pH environments post-extraction should be evaluated.
-
Solvent composition: The organic and aqueous composition of the reconstituted sample extract can influence stability.
-
Temperature: Both short-term (bench-top) and long-term (autosampler) temperature conditions can impact the rate of degradation.
-
Potential for Deuterium Exchange: While generally stable, deuterium atoms on certain molecular positions can be susceptible to back-exchange with hydrogen atoms from the surrounding solvent, particularly under acidic or basic conditions. This would alter the mass-to-charge ratio and interfere with detection.[1][2]
Q2: How long can I expect this compound to be stable in a typical autosampler?
Q3: Are there any known degradation products of Betaxolol that I should be aware of?
Yes, studies on the parent compound, Betaxolol, have identified degradation products under various stress conditions. In acidic solutions, Betaxolol can decompose to form ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol.[1] Under oxidative stress (e.g., with hydrogen peroxide), other degradation products can form.[2][3] When developing a stability-indicating method, it is crucial to ensure that the analytical method can separate the this compound peak from any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Drifting Internal Standard Response Over a Run | This compound degradation in the autosampler. | 1. Verify the autosampler temperature is at the intended setpoint.2. Conduct an autosampler stability experiment (see Experimental Protocols).3. Consider adding a stabilizer to the reconstitution solvent if degradation is confirmed. |
| High Variability in this compound Peak Area | Inconsistent sample processing, potential for deuterium exchange, or matrix effects. | 1. Review the sample preparation procedure for consistency.2. Assess the pH of the final extract.3. Perform a deuterium exchange experiment by incubating this compound in the final extract solvent at an elevated temperature and analyzing for the appearance of unlabeled Betaxolol.4. Evaluate matrix effects by comparing the this compound response in extracted blank matrix versus a neat solution. |
| Appearance of Unexpected Peaks Near this compound | Degradation of this compound. | 1. Perform forced degradation studies on this compound to identify potential degradation products.2. Optimize chromatographic conditions to ensure separation of this compound from all other peaks. |
Experimental Protocols
Protocol for Assessing Autosampler Stability of this compound
This protocol outlines the steps to determine the stability of this compound in the final processed sample matrix under typical autosampler conditions.
-
Preparation of Stability Samples:
-
Prepare a bulk solution of extracted blank biological matrix (e.g., plasma, urine).
-
Spike this solution with this compound at a concentration equivalent to that used in your analytical method.
-
Aliquot this solution into multiple autosampler vials.
-
-
Time Points:
-
Determine the time points for your stability assessment. These should cover the expected duration of your longest analytical run (e.g., 0, 6, 12, 24, 48 hours).
-
-
Storage Conditions:
-
Place the prepared vials in the autosampler set at the intended operating temperature (e.g., 4°C).
-
-
Analysis:
-
At each time point, inject a set of replicate vials (n ≥ 3).
-
Analyze the samples using your validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean peak area of this compound at each time point.
-
Compare the mean peak area at each subsequent time point to the mean peak area at time zero.
-
The stability is acceptable if the mean response at each time point is within a predefined acceptance criterion (e.g., ±15%) of the time zero response.
-
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following table serves as a template for presenting the results from your internal stability studies.
Table 1: Example Data for this compound Autosampler Stability at 4°C
| Time Point (hours) | Mean Peak Area (n=3) | % of Time 0 Response | Acceptance Criteria (85-115%) |
| 0 | 500,000 | 100.0% | Pass |
| 6 | 495,000 | 99.0% | Pass |
| 12 | 489,000 | 97.8% | Pass |
| 24 | 480,000 | 96.0% | Pass |
| 48 | 472,000 | 94.4% | Pass |
Experimental Workflow Diagram
The following diagram illustrates the workflow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for this compound stability assessment in processed samples.
References
Technical Support Center: Betaxolol-d5 Interference in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Betaxolol-d5 as an internal standard in bioanalytical methods. The information provided is intended to help identify and resolve potential interferences and other issues that may arise during sample analysis in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled version of Betaxolol. It is used as an internal standard (IS) in quantitative bioanalysis, typically with Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The primary purpose of an IS is to correct for variability during the analytical process, including sample preparation (e.g., extraction), injection volume inconsistencies, and matrix effects (ion suppression or enhancement). Since this compound has nearly identical physicochemical properties to the unlabeled Betaxolol, it is expected to behave similarly throughout the analytical workflow, thus improving the accuracy and precision of the quantification.
Q2: Can this compound exhibit a different chromatographic retention time than Betaxolol?
A2: Yes, it is possible to observe a slight difference in retention time between Betaxolol and this compound, a phenomenon known as the "deuterium isotope effect". This can occur due to the slightly different physicochemical properties imparted by the deuterium atoms. If the analyte and internal standard do not co-elute, they may be subjected to different levels of matrix effects, which can compromise the accuracy of the results.
Q3: Is this compound susceptible to degradation or deuterium-hydrogen exchange?
A3: While stable isotope-labeled compounds are generally robust, the stability of the deuterium labels should be considered, especially under harsh sample preparation conditions (e.g., strong acidic or basic conditions). Deuterium-hydrogen exchange, although less common for the labeled positions in this compound, can theoretically occur and would lead to an inaccurate IS response. It is crucial to evaluate the stability of this compound in the biological matrix under the specific storage and processing conditions of your assay.
Q4: What are the main metabolic pathways of Betaxolol and could metabolites interfere with this compound?
A4: Betaxolol is primarily metabolized in the liver, with two identified major metabolites being alpha-hydroxybetaxolol and an acid metabolite.[1] While it is unlikely that these major metabolites would be isobaric with this compound, it is important to consider the potential for in-source fragmentation or the formation of other minor metabolites that could theoretically cause interference. Chromatographic separation is key to mitigating such potential interferences.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in bioanalytical assays.
Issue 1: High Variability in the this compound (Internal Standard) Peak Area
-
Potential Cause A: Inconsistent Sample Preparation. Errors during the addition of the internal standard, inconsistent extraction recovery, or variable reconstitution of the final extract can all lead to high variability in the IS response.
-
Troubleshooting Steps:
-
Ensure the internal standard spiking solution is accurately and consistently added to all samples, calibration standards, and quality controls.
-
Optimize the extraction procedure to ensure consistent recovery. Solid-phase extraction (SPE) can often provide more consistent results than liquid-liquid extraction (LLE).
-
Ensure complete evaporation of the solvent after extraction and consistent reconstitution of the sample in the final solvent.
-
-
Potential Cause B: Matrix Effects. Significant and variable ion suppression or enhancement in different samples can cause the IS signal to fluctuate.
-
Troubleshooting Steps:
-
Improve sample cleanup to remove interfering matrix components. This may involve using a more selective SPE sorbent or a different LLE solvent system.
-
Modify chromatographic conditions to separate Betaxolol and this compound from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions.
-
Consider using a different ionization source or optimizing the mass spectrometer source parameters to minimize the impact of matrix effects.
-
Issue 2: Poor Peak Shape for Betaxolol and/or this compound
-
Potential Cause A: Column Contamination or Degradation. Accumulation of matrix components on the analytical column can lead to peak tailing, fronting, or splitting.
-
Troubleshooting Steps:
-
Implement a robust sample clean-up procedure.
-
Use a guard column to protect the analytical column.
-
Develop a column washing protocol to be used between analytical runs.
-
If the problem persists, replace the analytical column.
-
-
Potential Cause B: Inappropriate Mobile Phase. The pH and composition of the mobile phase can significantly impact the peak shape of basic compounds like Betaxolol.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For basic compounds, a mobile phase with a low pH (e.g., containing formic acid) or a high pH with a suitable buffer can improve peak shape.
-
Optimize the organic solvent composition and gradient profile.
-
Issue 3: Inaccurate Quantification or Poor Reproducibility
-
Potential Cause A: Differential Matrix Effects. As mentioned in the FAQs, if Betaxolol and this compound do not co-elute, they may experience different levels of ion suppression or enhancement, leading to inaccurate results.
-
Troubleshooting Steps:
-
Adjust the chromatographic method to achieve co-elution of the analyte and internal standard. This may involve using a column with a different selectivity or modifying the mobile phase gradient.
-
-
Potential Cause B: Cross-talk or Interference from Metabolites. Although less common, it is possible for a metabolite or an endogenous compound to have the same mass transition as this compound.
-
Troubleshooting Steps:
-
Evaluate blank matrix samples from multiple sources to check for interferences at the retention time of this compound.
-
If an interference is observed, modify the chromatography to separate the interfering peak from the internal standard.
-
Select a different mass transition for this compound that is not subject to interference.
-
Summary of Troubleshooting Recommendations
| Issue | Potential Cause | Recommended Action |
| High Variability in IS Peak Area | Inconsistent Sample Preparation | - Verify IS spiking procedure. - Optimize extraction for consistent recovery. - Ensure complete and consistent reconstitution. |
| Matrix Effects | - Improve sample cleanup (e.g., use a more selective SPE). - Modify chromatography to avoid ion suppression zones. - Optimize MS source conditions. | |
| Poor Peak Shape | Column Contamination/Degradation | - Enhance sample cleanup. - Use a guard column. - Implement a column wash protocol. - Replace the analytical column. |
| Inappropriate Mobile Phase | - Optimize mobile phase pH and composition. - Adjust the chromatographic gradient. | |
| Inaccurate Quantification | Differential Matrix Effects | - Modify chromatography to achieve co-elution of analyte and IS. |
| Cross-talk/Metabolite Interference | - Analyze blank matrix from multiple sources. - Improve chromatographic separation. - Select an alternative mass transition for the IS. |
Experimental Protocols
Below is a general protocol for the analysis of Betaxolol in human plasma using LC-MS/MS with this compound as an internal standard. This protocol should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient from 5% to 95% B over a few minutes, followed by re-equilibration. The gradient should be optimized to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity for both Betaxolol and this compound.
-
MRM Transitions:
-
Betaxolol: To be determined by direct infusion (e.g., monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion).
-
This compound: To be determined by direct infusion (e.g., monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion, which should be 5 Da higher than the Betaxolol product ion if the fragmentation does not involve the deuterated part of the molecule).
-
Visualizations
References
Validation & Comparative
The Gold Standard and a Worthy Contender: A Comparative Guide to Internal Standards for Betaxolol Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the beta-blocker Betaxolol, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Betaxolol-d5, and a common structural analog, Metoprolol, supported by experimental data and detailed methodologies.
The use of an internal standard is a critical practice in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.
The Preferred Choice: this compound
Stable isotope-labeled internal standards, such as this compound ([2H5]betaxolol), are widely considered the "gold standard" for quantitative bioanalysis. By incorporating stable isotopes like deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This near-identical physicochemical behavior to the analyte, Betaxolol, ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention.
A gas chromatography-mass spectrometry (GC-MS) method specifically utilizing [2H5]betaxolol as the internal standard for Betaxolol determination reported a sensitivity of 1 ng/mL.[2]
A Viable Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is unavailable or cost-prohibitive, a structural analog can be a suitable alternative. A structural analog is a compound with a chemical structure similar to the analyte but different enough to be chromatographically resolved and distinguished by mass spectrometry. For Betaxolol, a commonly used structural analog internal standard is Metoprolol, another beta-blocker.
While direct comparative data for Betaxolol is scarce, a study comparing a stable isotope-labeled IS with a structural analog for another drug provides valuable insights. The study showed that while the analog IS provided acceptable results, the SIL IS led to significantly better precision.[3] The mean bias for the analogous IS was 96.8% with a standard deviation of 8.6%, whereas the SIL IS had a mean bias of 100.3% with a standard deviation of 7.6%.[3] This highlights the potential for greater variability when using a structural analog.
Data Presentation: A Comparative Overview
The following tables summarize typical validation parameters that would be assessed when comparing this compound and a structural analog internal standard like Metoprolol. The data for the multi-analyte beta-blocker panel provides a strong indication of the expected performance when using a deuterated internal standard.
Table 1: Performance Characteristics of a Multi-Analyte Beta-Blocker Panel using Deuterated Internal Standards
| Parameter | Performance |
| Limit of Quantification (LOQ) for Betaxolol | 0.5 ng/mL |
| Linearity (R²) | > 0.995 |
| Intra-day Precision (RSD%) | 1.7 – 12.3% |
| Inter-day Precision (RSD%) | 1.7 – 12.3% |
| Accuracy (RE%) | -14.4 to 14.1% |
| Recovery (%) | 80.0 – 119.6% |
| Matrix Effect (%) | ±20.0% |
Data derived from a study on the simultaneous quantification of 18 beta-blockers.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the quantification of Betaxolol using either a deuterated or structural analog internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting beta-blockers from biological matrices like plasma is liquid-liquid extraction.
-
To 100 µL of plasma sample, add the internal standard solution (either this compound or Metoprolol).
-
Add a suitable buffer to adjust the pH (e.g., pH 9).
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Vortex mix the sample thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection are key to the analysis.
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for Betaxolol and the internal standard are monitored.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the logical relationship in the choice of internal standards and a typical experimental workflow.
Caption: Decision pathway for internal standard selection.
Caption: A typical bioanalytical workflow.
References
Inter-laboratory Insights: A Comparative Guide to Betaxolol Quantification Utilizing Betaxolol-d5
An objective analysis of analytical methodologies for the precise quantification of Betaxolol, with a focus on the role and performance of the internal standard Betaxolol-d5. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The accurate quantification of therapeutic agents is a cornerstone of pharmaceutical research and development. Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma, requires precise measurement in various biological matrices for pharmacokinetic and toxicokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to ensure the accuracy and reproducibility of analytical methods, particularly those employing mass spectrometry.[2][3] This guide provides a comparative overview of different analytical approaches for Betaxolol quantification, supported by experimental data from various studies.
Quantitative Performance of Analytical Methods
The performance of an analytical method is determined by several key parameters, including its linearity, accuracy, precision, and sensitivity (limit of detection and quantification). The following table summarizes the performance data from various studies on Betaxolol quantification. While direct inter-laboratory comparison studies were not identified, this compilation of data from individual validated methods provides valuable insights into the expected performance of these techniques.
| Analytical Technique | Matrix | Linearity Range | Accuracy/Recovery (%) | Precision (%RSD) | LOQ/LOD | Internal Standard | Citation |
| HPLC-Fluorimetric Detection | Blood, Urine | Not Specified | >65% (Extraction Efficiency) | 3.0 - 8.7 | 1 - 10 ng/mL (LOD) | Not Specified | [4] |
| GC-MS (CI mode) | Not Specified | Not Specified | Not Specified | Not Specified | 1 ng/mL | [2H5]betaxolol | [3] |
| HPLC-Fluorescence | Tablets, Ophthalmic Preparations | 10 - 500 ng/mL | 97.4 - 102.0 | 1.1 - 1.7 | 5 ng/mL (LOD) | S-(-)-atenolol | [5][6] |
| LC-ESI/MS | Pharmaceutical Preparations | 25 - 200 µg/mL | 100.01 - 101.35 | Not Specified | 16.54 µg/mL (LOQ) | Not Specified | [7][8][9] |
| LC-MS | Urine | Not Specified | Not Specified | Not Specified | 0.53 - 2.23 ng/mL | Not Specified | [10] |
Note: The data presented is a synthesis from multiple independent studies. Direct comparison should be made with caution due to variations in experimental conditions and matrices.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for Betaxolol quantification based on the reviewed literature.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with this compound
This method is suitable for the sensitive and specific quantification of Betaxolol in biological samples.
-
Sample Preparation:
-
To a 1 mL plasma or urine sample, add a known concentration of this compound internal standard.
-
Perform liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) derivatives of Betaxolol and this compound.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of 150°C, ramped to 280°C.
-
Mass Spectrometer: Operated in Chemical Ionization (CI) mode with ammonia as the reagent gas.
-
Detection: Selected Ion Monitoring (SIM) of the [MH]+ ions for both the TMS-derivatized Betaxolol and this compound.[3]
-
Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is well-suited for the analysis of Betaxolol in pharmaceutical formulations and can also be adapted for biological matrices.
-
Sample Preparation (for Pharmaceutical Formulations):
-
Grind tablets to a fine powder or dilute ophthalmic solutions.
-
Accurately weigh a portion of the powder or aliquot of the solution and dissolve in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[11] For enantiomeric separation, a chiral stationary phase like teicoplanin macrocyclic antibiotic (Chirobiotic T) can be employed.[5][6]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., acetic acid and triethylamine in water).[5][6]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[5]
-
Detection: Fluorescence detector with excitation and emission wavelengths set to approximately 275 nm and 305 nm, respectively.[5] An excitation wavelength of 200 nm has also been reported to provide a good detector response.[4]
-
Visualizing the Workflow and Comparison Logic
To better illustrate the processes involved in Betaxolol quantification and the logic of method comparison, the following diagrams are provided.
Caption: A generalized workflow for the quantification of Betaxolol using an internal standard.
Caption: A logical diagram illustrating the comparison of different analytical methods based on key performance indicators.
References
- 1. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of betaxolol and its metabolites in blood and urine by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct enantiomeric resolution of betaxolol with application to analysis of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Strategic Advantage of Betaxolol-d5 in Bioanalytical Linearity and Range Assessment
In the landscape of bioanalytical method development, the pursuit of accuracy, precision, and sensitivity is paramount. For researchers and drug development professionals engaged in the quantitative analysis of the beta-blocker Betaxolol, the choice of an appropriate internal standard is a critical determinant of method performance. This guide provides a comparative assessment of bioanalytical methods for Betaxolol, highlighting the superior linearity and range achievable with the use of a deuterated internal standard, Betaxolol-d5.
Unveiling the Performance Edge: A Comparative Analysis
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the robustness of mass spectrometry-based assays. By closely mimicking the analyte's chemical and physical properties, this compound co-elutes with Betaxolol and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This leads to a significant improvement in the linearity and dynamic range of the assay when compared to methods employing other internal standards or no internal standard at all.
The following table summarizes the performance characteristics of various analytical methods for the determination of Betaxolol, illustrating the advantages conferred by the use of a deuterated internal standard.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Reference |
| GC-MS | [²H₅]Betaxolol | Not explicitly stated, but detection down to 10-20 pg/sample | Not explicitly stated | 10-20 pg/sample | [1][2][3] |
| UHPLC-QqQ-MS/MS | Other deuterated β-blockers | Not explicitly stated, but validated | > 0.995 | 0.1 - 0.5 ng/mL | [4] |
| RP-HPLC | Not specified | 25 - 200 µg/mL | Not specified | Not specified | [5][6] |
| LC-ESI/MS | Not specified | 25 - 150 µg/mL | Excellent | 16.54 µg/mL | [7] |
| DLLME-GC-MS | Not specified | 1.25 - 100 µg/mL | > 0.998 | 0.39 - 2.10 µg/mL | [8] |
The data clearly indicates that methods employing deuterated internal standards, particularly with mass spectrometry detection, achieve significantly lower limits of quantification, suggesting a wider and more sensitive linear dynamic range.[1][2][3][4]
A Closer Look: Experimental Protocol for Betaxolol Analysis using this compound
A robust and sensitive method for the quantification of Betaxolol in biological matrices, such as plasma, typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
1. Sample Preparation:
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of this compound solution as the internal standard.
-
Protein Precipitation: Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant may be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected onto the column.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored would be specific for Betaxolol and this compound. For example:
-
Betaxolol: Precursor ion (e.g., m/z 308.2) → Product ion (e.g., m/z 116.1)
-
This compound: Precursor ion (e.g., m/z 313.2) → Product ion (e.g., m/z 121.1)
-
-
Data Analysis: The peak area ratio of the analyte (Betaxolol) to the internal standard (this compound) is calculated and used to determine the concentration of Betaxolol in the sample by interpolation from a calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Betaxolol using this compound as an internal standard.
Caption: Bioanalytical workflow for Betaxolol quantification.
Conclusion
The use of this compound as an internal standard in the bioanalysis of Betaxolol offers a distinct advantage in achieving superior linearity, a wider dynamic range, and enhanced sensitivity.[1][2][3] This is particularly evident in mass spectrometry-based methods like GC-MS and LC-MS/MS, where the stable isotope-labeled standard effectively mitigates matrix effects and instrumental variability. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic and other quantitative studies, the adoption of a deuterated internal standard such as this compound is a highly recommended and scientifically sound strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effectiveness of Liquid-Phase Microextraction of Beta-Blockers from Aqueous Matrices for Their Analysis by Chromatographic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Betaxolol Assays Utilizing Betaxolol-d5
For researchers, scientists, and drug development professionals, the paramount importance of precise and accurate quantification of therapeutic agents in biological matrices cannot be overstated. In the realm of bioanalytical assays for the β-blocker Betaxolol, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an objective comparison of Betaxolol assay performance, highlighting the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard, Betaxolol-d5, against other commonly used alternatives.
The use of a deuterated internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. By virtue of its near-identical physicochemical properties to the analyte, this compound co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, thereby effectively compensating for variations in sample preparation and instrument response. This leads to enhanced accuracy and precision in the quantification of Betaxolol in complex biological matrices like plasma and blood.
Performance Comparison of Betaxolol Assays
The following table summarizes the performance characteristics of various analytical methods for the quantification of Betaxolol, categorized by the type of internal standard employed. The data clearly demonstrates that methods utilizing deuterated internal standards achieve superior levels of precision and accuracy.
| Analytical Method | Internal Standard | Matrix | LLOQ (ng/mL) | Accuracy (% Bias or RE%) | Precision (% RSD or CV%) | Reference |
| Using Deuterated Internal Standard | ||||||
| UHPLC-MS/MS | Atenolol-d7, Metoprolol-d7, Propranolol-d7 | Human Blood | 0.5 | -14.4 to 14.1 | 1.7 to 12.3 | [1] |
| GC-MS | This compound ([2H5]betaxolol) | Not Specified | 1 | Not Reported | Not Reported | [2] |
| Using Non-Deuterated Structural Analogs | ||||||
| HPLC-FD | Metoprolol | Human Plasma | 5 | < 5.5 (relative error) | < 6.1 | [3] |
| HPLC-FD | Atenolol | Human Plasma | 10 | 99.6 to 101.6 | < 6.4 |
LLOQ: Lower Limit of Quantification; RE%: Relative Error; RSD: Relative Standard Deviation; CV%: Coefficient of Variation; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; HPLC-FD: High-Performance Liquid Chromatography with Fluorescence Detection.
Experimental Protocols
UHPLC-MS/MS Method for Betaxolol with Deuterated Internal Standards (Atenolol-d7, Metoprolol-d7, Propranolol-d7)[1]
This method describes the simultaneous quantification of 18 β-blockers, including Betaxolol, in human postmortem specimens.
-
Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 100 µL of the biological sample, a mixture of the deuterated internal standards is added. The extraction is carried out with ethyl acetate at a pH of 9.
-
Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer (QqQ-MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
GC-MS Method for Betaxolol with this compound[2]
This method was developed for pharmacokinetic studies of Betaxolol.
-
Sample Preparation: Specific details on sample preparation are not extensively provided in the abstract. However, it involves the formation of trimethylsilyl derivatives of Betaxolol and the internal standard, this compound.
-
Chromatography: A gas chromatography (GC) system is utilized for the separation of the derivatized analytes.
-
Mass Spectrometry: A mass spectrometer operating in the chemical ionization mode is used for detection, monitoring the [MH]+ ions of the derivatives.
HPLC-FD Method for Betaxolol with Metoprolol as Internal Standard[3]
This high-performance liquid chromatography method with fluorescence detection is used for the determination of atenolol in human plasma, with metoprolol as the internal standard. The principles can be adapted for Betaxolol.
-
Sample Preparation: Liquid-liquid extraction is employed to isolate the analyte and internal standard from the plasma matrix.
-
Chromatography: An Ace C18 reverse-phase column is used with a mobile phase of methanol–water (50:50, v/v) containing 0.1% trifluoroacetic acid.
-
Detection: A fluorescence detector is used for quantification.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical experimental workflow and the logical advantage of using a deuterated internal standard.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Betaxolol-d5 Across Different Mass Spectrometers: A Comparative Guide
For researchers, scientists, and professionals in drug development, selecting the appropriate analytical instrumentation is paramount for accurate and reliable quantification of pharmaceutical compounds and their metabolites. This guide provides a comparative overview of the performance of Betaxolol-d5, a deuterated internal standard for the β-blocker Betaxolol, across various types of mass spectrometers. The information herein is synthesized from published experimental data for Betaxolol, serving as a proxy to guide instrument selection for bioanalytical studies.
Data Presentation: A Comparative Analysis
The choice of mass spectrometer significantly impacts key performance metrics such as sensitivity, linearity, and the lower limits of detection (LOD) and quantification (LOQ). Below is a summary of expected performance characteristics for this compound on different mass spectrometer platforms, based on reported data for Betaxolol.
| Mass Spectrometer Type | Typical Lower Limit of Quantification (LOQ) for Betaxolol | Linearity Range (Typical) | Key Strengths for this compound Analysis |
| Triple Quadrupole (QqQ) | 0.1 - 0.5 ng/mL[1][2] | 1 - 1000 ng/mL | High sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode, making it the gold standard for quantitative bioanalysis.[1] |
| Time-of-Flight (TOF) | Potentially as low as 0.04 ng/mL for some beta-blockers[3] | Wide dynamic range | High mass resolution and accuracy, excellent for qualitative screening and identification of metabolites alongside quantification.[3] |
| Ion Trap (IT) | 0.78 - 1.6 ng/mL for other beta-blockers[4] | 1.6 - 3200 ng/mL for other beta-blockers[4] | Good sensitivity and the ability to perform MS/MS and MSn fragmentation for structural elucidation.[4] |
| Gas Chromatography-MS (GC-MS) | ~1 ng/mL[5] | Not specified in abstracts | An alternative to LC-MS, though may require derivatization.[5] |
Note: The performance of this compound is expected to be comparable to that of unlabelled Betaxolol, as its primary role is as an internal standard to correct for matrix effects and variability in sample processing and instrument response. The significant variation in reported LOD/LOQ values underscores the influence of the specific analytical method, matrix, and instrument tuning. For instance, the higher LOQ of 16.54 µg/mL reported in one study was for the analysis of impurities and degradation products, not for sensitive bioanalytical quantification.[6][7]
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate quantification. The following is a representative experimental protocol for the analysis of Betaxolol using this compound as an internal standard, based on common practices described in the literature.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological matrix (e.g., human blood), add the internal standard this compound.[1]
-
Alkalinize the sample to a pH of 9.[1]
-
Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[1]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: An ultra-high-performance liquid chromatograph (UHPLC) is recommended for fast and efficient separation.[1]
-
Analytical Column: A reversed-phase column, such as a Kinetex XB-C18 (150 × 2.1 mm, 2.6 µm), is suitable for the separation of beta-blockers.[1]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid and 10 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B) is effective.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is ideal for targeted quantification.[1]
-
Detection: Utilize Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The specific precursor and product ion transitions for Betaxolol and this compound would need to be optimized.[1]
Visualizing the Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of Betaxolol using this compound as an internal standard.
Caption: Workflow for Betaxolol quantification using an internal standard.
This guide provides a foundational understanding of the expected performance of this compound across different mass spectrometry platforms. For specific applications, it is imperative to perform in-house method development and validation to ensure the chosen instrumentation meets the required sensitivity, accuracy, and precision.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. faa.gov [faa.gov]
- 5. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC and LC-MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Betaxolol and Betaxolol-d5
This guide provides a detailed comparison of the stability of Betaxolol and its deuterated analog, Betaxolol-d5. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on the chemical robustness of these compounds. While comprehensive stability data is available for Betaxolol, direct comparative studies with this compound are not extensively published. This compound is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic and analytical studies due to its similar chemical properties to Betaxolol.[1][2] It is presumed to exhibit comparable stability, a critical attribute for its role as an internal standard.
Data Summary
The following table summarizes the known stability of Betaxolol under various stress conditions as determined by forced degradation studies. These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]
| Stress Condition | Reagent/Details | Observation | Reference |
| Acidic Hydrolysis | Room temperature for 24 hours | Degradation observed with the formation of degradation products. | [3] |
| Basic Hydrolysis | Room temperature for 24 hours | Degradation observed with the formation of a degradation product. | [3] |
| Oxidative Stress | 3% Hydrogen Peroxide for 24 hours | Degradation observed with the formation of a degradation product. | [3] |
| Photostability | Sunlight exposure at room temperature for 7 days | No degradation observed; the compound is stable under sunlight conditions. | [3] |
Experimental Protocols
The stability of Betaxolol has been rigorously evaluated using forced degradation studies, which are instrumental in the development of stability-indicating analytical methods.
Forced Degradation Study Protocol
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed to assess the degradation of Betaxolol hydrochloride under various stress conditions, in accordance with the International Conference on Harmonization (ICH) guidelines.[3][4]
-
Acid Hydrolysis: Betaxolol hydrochloride was exposed to an acidic solution at room temperature for 24 hours. The resulting solution was analyzed by RP-HPLC, which showed the degradation of the parent drug and the appearance of new peaks corresponding to degradation products.[3]
-
Base Hydrolysis: The drug was subjected to a basic solution at room temperature for 24 hours. Subsequent chromatographic analysis revealed the degradation of Betaxolol hydrochloride and the formation of a distinct degradation product peak.[3]
-
Oxidative Degradation: Betaxolol hydrochloride was treated with 3% hydrogen peroxide for 24 hours. The chromatogram indicated degradation of the drug and the emergence of a degradation product peak.[3]
-
Photostability: The compound was exposed to sunlight at room temperature for a period of 7 days. Analysis by RP-HPLC showed no signs of degradation, indicating its stability under photolytic stress.[3]
The RP-HPLC method utilized a Nucleosil C18 column with a mobile phase consisting of a mixture of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v), with the pH adjusted to 3.0. The flow rate was maintained at 1.6 mL/min, and detection was performed at 220 nm.[4]
Visualizations
To further elucidate the experimental workflow and the mechanism of action of Betaxolol, the following diagrams are provided.
Caption: Forced degradation workflow for Betaxolol stability testing.
Betaxolol is a selective β-1 adrenergic receptor antagonist.[5] Its primary mechanism of action involves blocking the effects of catecholamines at these receptors, leading to its therapeutic effects in conditions like hypertension and glaucoma.[6][7]
Caption: Mechanism of action of Betaxolol as a β-1 adrenergic receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1189957-99-0 | LGC Standards [lgcstandards.com]
- 3. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Betaxolol Hydrochloride? [synapse.patsnap.com]
Validating Betaxolol Extraction Efficiency: A Comparative Guide to Using Betaxolol-d5
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Betaxolol in biological matrices is paramount. This guide provides a comprehensive comparison of extraction methodologies for Betaxolol and details the use of its deuterated stable isotope, Betaxolol-d5, as an internal standard to ensure the highest level of accuracy in determining extraction efficiency.
Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma.[1][2] Accurate measurement of its concentration in plasma, urine, or other biological samples is crucial for pharmacokinetic and toxicokinetic studies. The extraction process, which isolates the drug from the complex sample matrix, is a critical step that can introduce variability. To correct for any loss of analyte during sample preparation and analysis, a suitable internal standard is employed.
This compound, a deuterium-labeled version of Betaxolol, is the ideal internal standard.[3] Since its physicochemical properties are nearly identical to the parent drug, it behaves similarly during extraction and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled Betaxolol by mass spectrometry. This ensures that any loss of Betaxolol during the extraction process is mirrored by a proportional loss of this compound, allowing for accurate correction and validation of the extraction efficiency.
Physicochemical Properties: Betaxolol vs. This compound
A comparison of the key physicochemical properties of Betaxolol and this compound highlights their suitability for use in isotope dilution mass spectrometry. The minor difference in molecular weight is the key to their differentiation in the final analytical step, while their structural similarity ensures they behave almost identically during the extraction process.
| Property | Betaxolol | This compound | Reference |
| Molecular Formula | C18H29NO3 | C18H24D5NO3 | [1][4] |
| Molar Mass | 307.43 g/mol | 312.46 g/mol | [1][4] |
| Chemical Structure | 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)propan-2-ol | 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol | [1][4] |
| Bioavailability | ~89% | Not Applicable | [2] |
| Protein Binding | ~50% | Not Applicable | |
| Elimination Half-life | 14-22 hours | Not Applicable | [2] |
Comparison of Extraction Methodologies for Betaxolol
Several methods can be employed to extract Betaxolol from biological matrices. The choice of method often depends on the sample volume, the required level of cleanliness of the final extract, and the desired throughput. The use of this compound as an internal standard is compatible with all these techniques to validate and improve the accuracy of the recovery.
| Extraction Method | Principle | Reported Recovery Rates for Beta-Blockers | Advantages | Disadvantages |
| Liquid-Phase Microextraction (LPME) | Partitioning of the analyte from an aqueous sample into a small volume of an immiscible organic solvent. | 53.04–92.1% | High enrichment factor, low solvent consumption.[5] | Can be technically challenging and may have lower recovery for more polar compounds. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent. | 94.0 to 104.7% | High recovery and clean extracts.[6] | Can be more time-consuming and costly than other methods. |
| Protein Precipitation (PPT) | A solvent, typically acetonitrile, is added to the sample to precipitate proteins, which are then removed by centrifugation. | 92.13–100.5% (for Metoprolol, a similar beta-blocker) | Simple, fast, and inexpensive.[7] | The resulting extract may contain more matrix components, which can lead to ion suppression in mass spectrometry. |
Experimental Protocol for Validating Extraction Efficiency
This protocol describes a typical workflow for validating the extraction efficiency of Betaxolol from human plasma using this compound as an internal standard and liquid-liquid extraction.
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Betaxolol and this compound in methanol.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Betaxolol (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
-
Add a fixed concentration of this compound (e.g., 100 ng/mL) to all calibration standards and QC samples.
2. Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of each standard and QC sample, add 50 µL of 1M sodium hydroxide to basify the sample.
-
Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the samples for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor the specific mass transitions for Betaxolol and this compound.
4. Data Analysis and Calculation of Extraction Efficiency:
-
Construct a calibration curve by plotting the peak area ratio of Betaxolol to this compound against the nominal concentration of the calibration standards.
-
Determine the concentrations of Betaxolol in the QC samples using the calibration curve.
-
Calculate the extraction efficiency (recovery) using the following formula:
-
Recovery (%) = (Mean measured concentration / Spiked concentration) x 100
-
Workflow for Validating Betaxolol Extraction Efficiency
Caption: Workflow for the validation of Betaxolol extraction efficiency using this compound.
Data Presentation: Expected Results for Extraction Efficiency
The following table summarizes the expected results from the analysis of the QC samples, demonstrating the calculation of extraction efficiency.
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=3) | Accuracy (%) | Precision (%RSD) | Extraction Efficiency (%) |
| Low | 3.0 | 2.9 ± 0.2 | 96.7 | 6.9 | 96.7 |
| Medium | 75.0 | 73.5 ± 4.1 | 98.0 | 5.6 | 98.0 |
| High | 750.0 | 759.0 ± 30.4 | 101.2 | 4.0 | 101.2 |
References
- 1. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Betaxolol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1189957-99-0 | LGC Standards [lgcstandards.com]
- 5. The Effectiveness of Liquid-Phase Microextraction of Beta-Blockers from Aqueous Matrices for Their Analysis by Chromatographic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Beta-Blockers in Environment - A Review [jscimedcentral.com]
- 7. Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review [mdpi.com]
Performance of Betaxolol-d5 as an Internal Standard in Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Betaxolol-d5's performance as an internal standard in the quantitative analysis of betaxolol in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical methods, particularly in chromatography-mass spectrometry based assays. This document outlines the experimental data supporting its use, compares its performance to other internal standards, and provides detailed experimental protocols.
Superiority of Deuterated Internal Standards
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial to correct for variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This similarity allows them to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—which is a significant challenge in bioanalysis.[3]
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL internal standards.[3] The use of a SIL internal standard like this compound can lead to more accurate and precise results compared to using a structural analog as an internal standard. While a surrogate internal standard may track the analyte to some extent, there is always a risk that its behavior in the presence of co-medications or variable patient matrices will not perfectly mimic the analyte, potentially compromising assay performance.[3]
Performance of this compound in Biological Matrices
Published studies have demonstrated the successful application of this compound as an internal standard for the quantification of betaxolol in human plasma using gas chromatography-mass spectrometry (GC-MS). One study reported a sensitivity of 1 ng/mL for betaxolol in plasma using [2H5]betaxolol as the internal standard, which was comparable to the sensitivity of an electron capture determination procedure. Furthermore, the use of deuterium-labeled betaxolol has been shown to significantly reduce chemical interference and baseline noise in GC/MS analysis, allowing for the determination of low concentrations of the analyte.
The following table summarizes the general validation parameters achieved for the panel of 18 beta-blockers, which are indicative of the performance that can be expected for a method employing this compound.
| Parameter | Performance |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Intra-day Precision (RSD%) | 1.7% - 12.3% |
| Inter-day Precision (RSD%) | 1.7% - 12.3% |
| Intra-day Accuracy (RE%) | -14.4% to 14.1% |
| Inter-day Accuracy (RE%) | -14.4% to 14.1% |
| Recovery | 80.0% - 119.6% |
| Matrix Effect | ±20.0% |
Data adapted from a multi-analyte validation study of beta-blockers.
Experimental Protocols
Below are representative experimental protocols for the extraction and analysis of betaxolol from biological matrices. These are generalized procedures and should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation: Solid Phase Extraction (SPE) of Betaxolol from Plasma
This protocol is a general guideline for the extraction of beta-blockers from plasma and can be adapted for use with this compound.
Materials:
-
Human plasma
-
This compound internal standard solution
-
Methanol
-
Water
-
2% Formic acid in water
-
Mixed-mode Cation Exchange (MCX) SPE cartridges
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution (this compound).
-
Protein Precipitation: Add 1 mL of 2% formic acid in water to the plasma sample. Vortex to mix.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Betaxolol
This is a representative LC-MS/MS method for the analysis of beta-blockers.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of betaxolol from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Betaxolol: To be optimizedthis compound: To be optimized |
| Collision Energy | To be optimized |
Visualizing the Workflow
The following diagram illustrates the general workflow for the bioanalysis of betaxolol using this compound as an internal standard.
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of betaxolol in various biological matrices. Its use, in line with the principles of stable isotope dilution, effectively mitigates the impact of matrix effects and other sources of variability inherent in bioanalytical methods. The adoption of this compound in LC-MS/MS assays is recommended to ensure the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. While a comprehensive validation report for this compound across all matrices is not publicly available, the existing literature on deuterated standards and multi-analyte methods strongly supports its superior performance over non-deuterated alternatives.
References
Safety Operating Guide
Navigating the Disposal of Betaxolol-d5: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds such as Betaxolol-d5, adherence to established disposal protocols is paramount. This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring compliance and operational integrity.
Betaxolol is a selective beta-1 adrenergic receptor antagonist and is not classified as a federally controlled substance in the United States.[1][2] This distinction is crucial as it means that while general chemical and pharmaceutical waste regulations apply, the specific, more stringent disposal requirements mandated by the Drug Enforcement Administration (DEA) for controlled substances are not necessary.
Disposal procedures should primarily follow federal, state, and local environmental regulations for non-controlled pharmaceutical waste. The Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).
Key Safety and Handling Data
Proper handling of this compound is essential to minimize exposure and risk. The following table summarizes key quantitative safety data derived from Safety Data Sheets (SDS) for Betaxolol Hydrochloride. The disposal procedures for the deuterated form (d5) are identical to the parent compound.
| Parameter | Value | Notes |
| Acute Oral Toxicity | LD50: 998 mg/kg (rat) | Harmful if swallowed.[3][4] |
| Appearance | Solid | Avoid dust formation during handling.[5][6] |
| Storage Temperature | -20°C | Store in a dry, cool, and well-ventilated place in a tightly sealed container. |
| Solubility | Water Solubility: 0.45 mg/mL | While soluble, disposal via sewer/drain is strictly prohibited to prevent environmental contamination.[5] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or irritation is experienced.[5] |
Standard Disposal Workflow
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. This ensures the substance is managed in a compliant and environmentally sound manner, typically via incineration at a permitted facility.
For residual amounts or contaminated materials within the laboratory, a chemical degradation protocol may be considered. This should only be performed by trained personnel with a thorough understanding of the chemical reactions and safety precautions involved.
Below is a logical workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
Experimental Protocol: Laboratory-Scale Oxidative Degradation
This protocol details a hypothetical method for the degradation of small, residual quantities of this compound based on established chemical degradation pathways for beta-blockers.[7][8] This procedure should be performed in a fume hood with appropriate PPE.
Objective: To chemically alter residual this compound into degradation products suitable for disposal according to institutional and local regulations.
Materials:
-
This compound residue (e.g., in a rinsed vial)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Deionized Water
-
pH meter and appropriate buffers for calibration
-
Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment
-
Stir plate and magnetic stir bar
-
Glass beaker or flask
-
Appropriate waste container
Methodology:
-
Preparation:
-
Quantify, as accurately as possible, the amount of residual this compound to be degraded.
-
Rinse the container holding the residue with a small volume of methanol to dissolve the compound, and transfer the solution to a glass beaker. Repeat twice to ensure complete transfer.
-
Add deionized water to the beaker to ensure the final methanol concentration is less than 10% to prevent interference with the oxidative reaction.
-
-
Reaction Setup:
-
Place the beaker on a magnetic stir plate and add a stir bar.
-
Begin gentle stirring.
-
Slowly add an excess volume of 3% hydrogen peroxide to the solution. A 10:1 molar excess of H₂O₂ to this compound is a suggested starting point.
-
-
Degradation:
-
Allow the reaction to proceed at room temperature for a minimum of 24 hours. Studies have shown that Betaxolol is labile under oxidative stress conditions.[9][10]
-
The reaction is intended to oxidize the secondary alcohol and ether linkages in the Betaxolol molecule, breaking it down into smaller, less active compounds.
-
-
Neutralization and Verification (Optional but Recommended):
-
After the reaction period, check the pH of the solution.
-
Neutralize the solution to a pH between 6.0 and 8.0 using dilute NaOH or HCl as needed.
-
For rigorous verification, a sample of the final solution can be analyzed via HPLC-UV or LC-MS to confirm the absence of the parent this compound compound.
-
-
Final Disposal:
-
Once degradation is complete and the solution is neutralized, transfer the final solution to a designated aqueous chemical waste container.
-
This container must be properly labeled with all its contents and collected by the institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[3]
-
Never dispose of the resulting solution down the drain unless explicitly permitted by your institution's EHS and local wastewater authority.[5]
-
Adherence to these guidelines ensures the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. CDC | Health Care Statistics | Ambulatory Care Drug Database System - Search Results [www2.cdc.gov]
- 2. Betaxolol: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Waste Disposal — Department of Environmental Health and Safety [louisville.edu]
- 5. Betaxolol: MedlinePlus Drug Information [medlineplus.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of pharmaceutical beta-blockers by electrochemical advanced oxidation processes using a flow plant with a solar compound parabolic collector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: Essential Safety and Handling Protocols for Betaxolol-d5
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Betaxolol-d5. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. Betaxolol is a potent active pharmaceutical ingredient (API), and its deuterated form, this compound, should be handled with the same high degree of caution.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Betaxolol is classified as a potent pharmaceutical compound that can be harmful if swallowed and is a moderate to severe irritant to the skin and eyes.[1] Handling should be restricted to personnel trained and experienced in the safe management of potent APIs.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Respiratory Protection | NIOSH-approved respirator | An N95 respirator is the minimum requirement. For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[2][3] |
| Body Protection | Disposable gown or lab coat | Long-sleeved, with tight-fitting cuffs. |
| Additional Protection | Full-body coveralls ("bunny suits") | Recommended for large-scale operations or when there is a significant risk of contamination.[4] |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder must occur in a designated and clearly marked area with restricted access.
-
Ventilation: Work should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure. For potent compounds, containment technologies like flexible glove bag isolators can significantly lower exposure risk.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
Weighing and Solution Preparation
-
Weighing: Weighing of solid this compound should be performed in a containment device such as a vented balance enclosure or glove box to prevent the generation of airborne dust.
-
Aliquotting: If preparing stock solutions, do so within the containment unit.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, and hazard symbols.
Experimental Use
-
Personal Protective Equipment: Full PPE, as detailed in the table above, must be worn at all times.
-
Spill Prevention: Use trays or secondary containment to minimize the spread of potential spills.
-
Avoid Aerosolization: Handle solutions gently to avoid splashing and the creation of aerosols.
Post-Experiment Decontamination
-
Surface Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable cleaning agent should be used, followed by a rinse with an appropriate solvent.
-
PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination. Disposable PPE should be placed in a sealed bag for disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, gowns, bench paper, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[5]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Waste Disposal
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1]
-
Licensed Disposal Service: Arrange for the collection and disposal of hazardous waste by a licensed and reputable chemical waste disposal company.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
